![molecular formula C10H23IO2Si B12577219 (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 515136-37-5](/img/structure/B12577219.png)
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane compound with an iodine atom attached to a propyl group, which is further connected to a silicon atom bonded with a methyl group and two isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of 3-iodopropyltrimethoxysilane with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (3-aminopropyl)(methyl)bis[(propan-2-yl)oxy]silane.
Oxidation: Formation of (3-iodopropyl)(methyl)silanol.
Reduction: Formation of (3-iodopropyl)(methyl)silane.
Scientific Research Applications
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism by which (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The iodine atom can participate in halogen bonding, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyltris(trimethylsiloxy)silane: Similar in structure but lacks the iodine atom.
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a chlorine atom instead of iodine.
(3-Bromopropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a bromine atom instead of iodine.
Uniqueness
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chlorinated or brominated counterparts. The iodine atom enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
CAS No. |
515136-37-5 |
|---|---|
Molecular Formula |
C10H23IO2Si |
Molecular Weight |
330.28 g/mol |
IUPAC Name |
3-iodopropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23IO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
OFCUUJGBQKLHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(CCCI)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
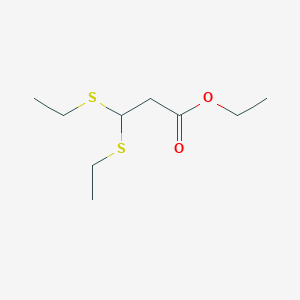
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
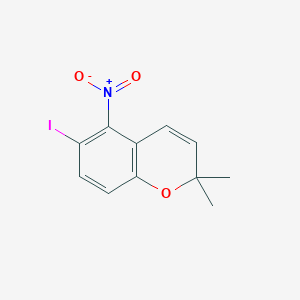


![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
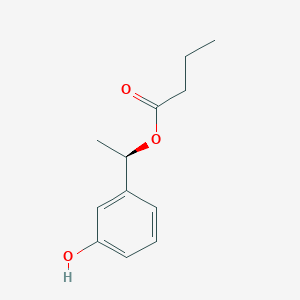
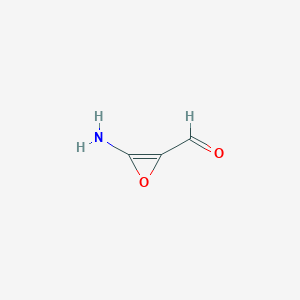
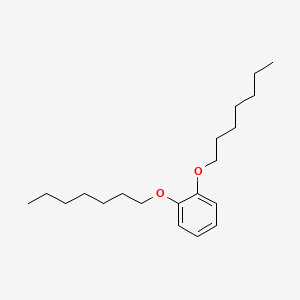
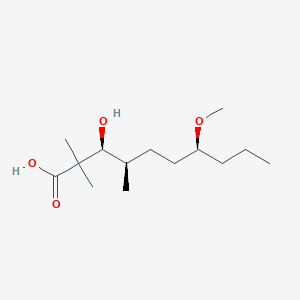
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)

